molecular formula C10H7BrFNO2 B11848937 Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate

Cat. No.: B11848937
M. Wt: 272.07 g/mol
InChI Key: GOJOICPCKSBANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate typically involves the bromination and fluorination of an indole precursor. One common method includes the reaction of 4-bromo-1H-indole-3-carboxylic acid with a fluorinating agent under controlled conditions. The esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid yields the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of indoline derivatives.

    Coupling: Formation of biaryl or other complex structures.

Scientific Research Applications

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a lead compound for drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate
  • Methyl 6-bromo-7-fluoro-1H-indole-3-carboxylate
  • Methyl 4-chloro-7-fluoro-1H-indole-3-carboxylate

Uniqueness

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms at specific positions on the indole ring can result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)5-4-13-9-7(12)3-2-6(11)8(5)9/h2-4,13H,1H3

InChI Key

GOJOICPCKSBANS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C=CC(=C12)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.